REACTION_CXSMILES
|
[CH2:1]([C:7]1[CH:8]=[C:9]([CH:12]=O)[S:10][CH:11]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].Cl.[NH2:15]O>N1C=CC=CC=1.C(O)C>[CH2:1]([C:7]1[CH:8]=[C:9]([C:12]#[N:15])[S:10][CH:11]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6] |f:1.2,3.4|
|
Name
|
|
Quantity
|
11.8 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC)C=1C=C(SC1)C=O
|
Name
|
|
Quantity
|
6.3 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
pyridine ethanol
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1.C(C)O
|
Name
|
C11H15S
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Then the solvent was removed
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in chloroform (100 mL)
|
Type
|
WASH
|
Details
|
The solution was washed with distilled water (2×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
TEMPERATURE
|
Details
|
the viscous liquid residue was refluxed in acetic anhydride (30 mL)
|
Type
|
ADDITION
|
Details
|
containing potassium acetate (0.2 g) for 3 h
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
Then the mixture was poured
|
Type
|
DISTILLATION
|
Details
|
into distilled water (100 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with hexanes (3×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic phase was washed three times with water (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate before the solvent
|
Type
|
CUSTOM
|
Details
|
was removed by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
The yellow liquid residue was purified by silica-gel column chromatography (EtOAc/hexane=7/93, v/v, Rf=0.4)
|
Type
|
CUSTOM
|
Details
|
to yield a clear light yellow liquid product
|
Name
|
|
Type
|
|
Smiles
|
C(CCCCC)C=1C=C(SC1)C#N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 84.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |